molecular formula C14H23BN4O2 B14854260 5-(Piperazin-1-yl)pyrazine-2-boronic acid pinacol ester

5-(Piperazin-1-yl)pyrazine-2-boronic acid pinacol ester

Cat. No.: B14854260
M. Wt: 290.17 g/mol
InChI Key: HRESNQRQTBNIEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Piperazin-1-yl)pyrazine-2-boronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial building block in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperazin-1-yl)pyrazine-2-boronic acid pinacol ester typically involves the reaction of 5-(Piperazin-1-yl)pyrazine-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Properties

Molecular Formula

C14H23BN4O2

Molecular Weight

290.17 g/mol

IUPAC Name

2-piperazin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

InChI

InChI=1S/C14H23BN4O2/c1-13(2)14(3,4)21-15(20-13)11-9-18-12(10-17-11)19-7-5-16-6-8-19/h9-10,16H,5-8H2,1-4H3

InChI Key

HRESNQRQTBNIEO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N3CCNCC3

Origin of Product

United States

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